1-Bromo-2-fluoro-5-methoxy-4-((4-methoxybenzyl)oxy)benzene
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Overview
Description
1-Bromo-2-fluoro-5-methoxy-4-((4-methoxybenzyl)oxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-5-methoxy-4-((4-methoxybenzyl)oxy)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzylation: The attachment of a methoxybenzyl group through a nucleophilic substitution reaction using methoxybenzyl chloride and a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-fluoro-5-methoxy-4-((4-methoxybenzyl)oxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove halogen atoms or convert methoxy groups to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-fluoro-5-methoxy-4-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is a potential precursor for the synthesis of therapeutic agents targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-fluoro-5-methoxy-4-((4-methoxybenzyl)oxy)benzene exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
1-Bromo-2-fluoro-5-methoxy-4-((4-methoxybenzyl)oxy)benzene can be compared with similar compounds such as:
1-Bromo-2-fluoro-4-methoxybenzene: Lacks the methoxybenzyl group, making it less versatile in certain synthetic applications.
2-Bromo-5-fluorophenol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
4-Bromo-2-fluoroanisole: Similar structure but lacks the additional methoxybenzyl group, limiting its use in more complex syntheses.
The uniqueness of this compound lies in its combination of halogen and methoxy groups, providing a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
1-bromo-2-fluoro-5-methoxy-4-[(4-methoxyphenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO3/c1-18-11-5-3-10(4-6-11)9-20-15-8-13(17)12(16)7-14(15)19-2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOAKQZIBBQATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2OC)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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